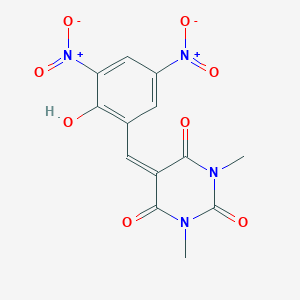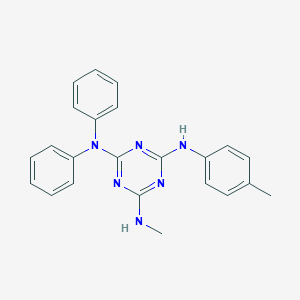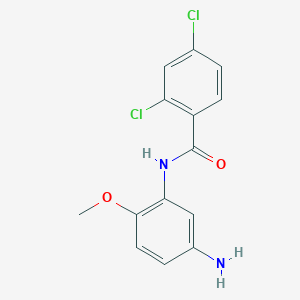![molecular formula C18H13ClN2OS B413677 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413677.png)
2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzylidene group, a chloro substituent, and a fused imidazo-thiazole ring system, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-chlorobenzaldehyde with 6,8-dimethyl-2-aminobenzothiazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions to form substituted products
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the parent compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, it may interact with microbial enzymes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one include other imidazo[2,1-b]thiazole derivatives, such as:
- 2-(2-Bromo-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
- 2-(2-Fluoro-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
- 2-(2-Methyl-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
These compounds share a similar core structure but differ in the substituents on the benzylidene group. The uniqueness of this compound lies in its specific chloro substituent, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H13ClN2OS |
|---|---|
Molecular Weight |
340.8g/mol |
IUPAC Name |
(2E)-2-[(2-chlorophenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H13ClN2OS/c1-10-7-11(2)16-14(8-10)21-17(22)15(23-18(21)20-16)9-12-5-3-4-6-13(12)19/h3-9H,1-2H3/b15-9+ |
InChI Key |
VITPYUXBVHWLNL-OQLLNIDSSA-N |
SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2)C |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=N2)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-chloro-2-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate](/img/structure/B413594.png)
![5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl acetate](/img/structure/B413596.png)

![2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B413599.png)
![5-(2,4-DIMETHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413602.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413605.png)
![3-(isobutylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B413606.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413608.png)
![N-{4-[(spiro[2.3]hex-1-ylcarbonyl)amino]phenyl}spiro[2.3]hexane-1-carboxamide](/img/structure/B413613.png)




